Structural Uniqueness of the 2,4-Dimethoxybenzyl Pharmacophore Among Carbazole‑Piperazine Hybrids
The 2,4-dimethoxy substitution pattern on the benzyl-piperazine terminus distinguishes this compound from all publicly disclosed carbazole-piperazine hybrids with quantitative biological annotation. The most extensively characterized analogs bear 2-methoxyphenyl (α₁-AR pA₂ 7.06–7.13; α₁D/α₁B selectivity ratio 79.4), 2-methylbenzyl, or 2,3-dimethoxybenzyl groups [1]. In the carbazole-benzylpiperazine AChE/BuChE series, the nature and position of phenyl ring substituents directly controlled both inhibitory potency and enzyme selectivity; compounds with fluorine at meta (7e: AChE IC₅₀ 5.7 µM) and para (7a: AChE IC₅₀ 8.9 µM) positions, and methyl at meta (7k: BuChE IC₅₀ 4.5 µM), displayed distinct profiles [2]. The 2,4-dimethoxybenzyl congener has not been reported in any of these systematic SAR campaigns, meaning its target engagement profile cannot be extrapolated from existing data. This structural gap represents a novel chemical space opportunity within an otherwise well-mapped chemotype family.
| Evidence Dimension | Presence in public SAR studies |
|---|---|
| Target Compound Data | Not reported in any disclosed AChE/BuChE, α₁-AR, Bax, 5-HT₇, or sigma receptor SAR series |
| Comparator Or Baseline | 2-methoxyarylpiperazine analogs: α₁D pA₂ 7.06, α₁D/α₁B ratio 79.4 (Xu 2016); 2,3-dimethoxybenzyl analog cataloged (CAS 355820-88-1); 3,5-dimethoxybenzyl analog cataloged; 2,5-dimethoxybenzyl analog cataloged; meta-F benzyl analog: AChE IC₅₀ 5.7 µM (Faghih 2023) |
| Quantified Difference | No quantitative biological data available for the 2,4-dimethoxybenzyl substitution pattern; all potency and selectivity values for comparators are listed above |
| Conditions | Literature and patent survey conducted April 2026 across PubMed, BindingDB, ChEMBL, Google Patents, and major vendor catalogs |
Why This Matters
For procurement decisions, this compound offers access to an untested substitution pattern within a well-characterized scaffold family, enabling novel IP generation and SAR exploration not possible with previously disclosed analogs.
- [1] Xu W, Huang JJ, Shao BH, et al. Design, synthesis, crystal structure, biological evaluation and molecular docking studies of carbazole-arylpiperazine derivatives. Bioorg Med Chem. 2016;24(21):5565-5572. doi:10.1016/j.bmc.2016.09.010. View Source
- [2] Faghih Z, et al. Synthesis, biological evaluation and molecular modeling studies of novel carbazole-benzylpiperazine hybrids as acetylcholinesterase and butyrylcholinesterase inhibitors. J Mol Struct. 2023;1272:134209. View Source
